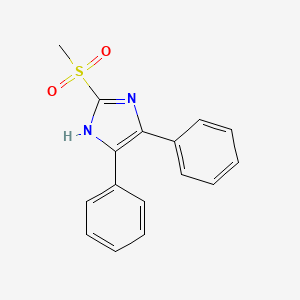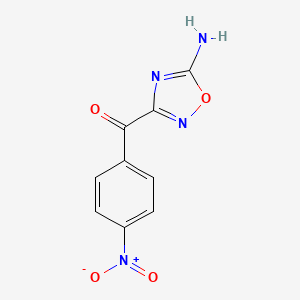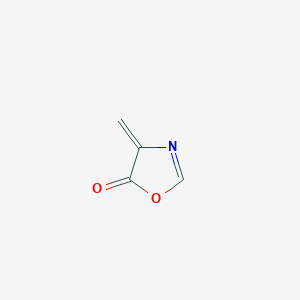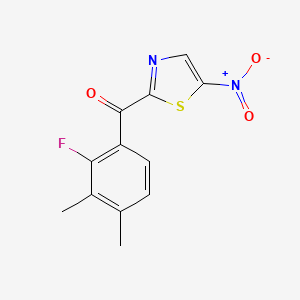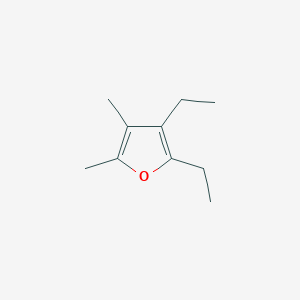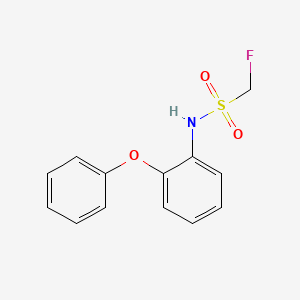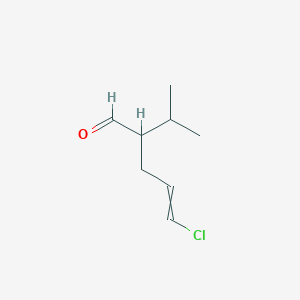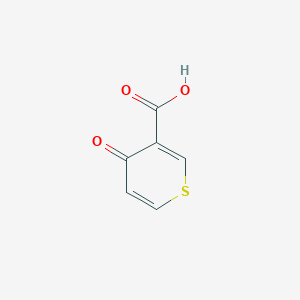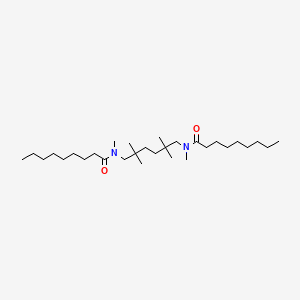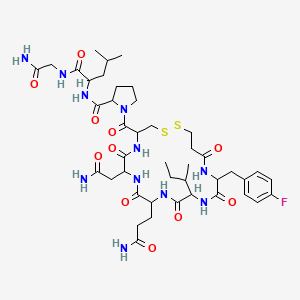
Oxytocin, desamino-(4-fluoro-phe)(2)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxytocin, desamino-(4-fluoro-phe)(2)-: is a synthetic analog of the naturally occurring hormone oxytocin. This compound is characterized by the substitution of the second amino acid in the oxytocin sequence with 4-fluoro-phenylalanine and the removal of the amino group from the first amino acid. These modifications enhance the compound’s stability and resistance to enzymatic degradation, making it a valuable tool in various scientific and medical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of oxytocin, desamino-(4-fluoro-phe)(2)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The incorporation of 4-fluoro-phenylalanine and the removal of the amino group are achieved through specific chemical reactions during the synthesis process .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of automated peptide synthesizers and high-purity reagents ensures the efficient and consistent production of oxytocin, desamino-(4-fluoro-phe)(2)-. The final product undergoes rigorous purification and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Oxytocin, desamino-(4-fluoro-phe)(2)- can undergo various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized to form a stable cyclic structure.
Reduction: The disulfide bond can be reduced to yield linear peptides.
Substitution: The fluorine atom in 4-fluoro-phenylalanine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Cyclic oxytocin analogs with disulfide bridges.
Reduction: Linear peptides with free thiol groups.
Substitution: Modified peptides with substituted fluorine atoms.
Aplicaciones Científicas De Investigación
Chemistry: Oxytocin, desamino-(4-fluoro-phe)(2)- is used as a model compound in peptide chemistry to study the effects of amino acid substitutions on peptide stability and activity .
Biology: In biological research, this compound is employed to investigate the role of oxytocin receptors in various physiological processes, including social behavior, stress response, and reproductive functions .
Medicine: Clinically, oxytocin, desamino-(4-fluoro-phe)(2)- is explored for its potential therapeutic applications in conditions such as autism spectrum disorders, social anxiety, and postpartum depression .
Industry: In the pharmaceutical industry, this compound serves as a reference standard for the development and quality control of oxytocin analogs .
Mecanismo De Acción
Oxytocin, desamino-(4-fluoro-phe)(2)- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors widely distributed in the central nervous system and peripheral tissues. Upon binding, the receptor undergoes a conformational change, activating intracellular signaling pathways such as phospholipase C and the mobilization of intracellular calcium. These pathways ultimately influence neuronal activity and neurotransmitter release, affecting various physiological and behavioral responses .
Comparación Con Compuestos Similares
Desamino-oxytocin: Lacks the amino group at the first position but does not have the 4-fluoro-phenylalanine substitution.
Atosiban: A synthetic oxytocin receptor antagonist with different amino acid substitutions.
Desmopressin: An analog of vasopressin with modifications to enhance stability and selectivity.
Uniqueness: Oxytocin, desamino-(4-fluoro-phe)(2)- is unique due to the combined modifications of desamination and fluorine substitution, which confer enhanced stability and resistance to enzymatic degradation. These properties make it particularly valuable for long-term studies and therapeutic applications .
Propiedades
Número CAS |
52574-21-7 |
|---|---|
Fórmula molecular |
C43H64FN11O11S2 |
Peso molecular |
994.2 g/mol |
Nombre IUPAC |
N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-fluorophenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H64FN11O11S2/c1-5-23(4)36-42(65)50-26(12-13-32(45)56)38(61)51-29(19-33(46)57)39(62)53-30(21-68-67-16-14-35(59)49-28(40(63)54-36)18-24-8-10-25(44)11-9-24)43(66)55-15-6-7-31(55)41(64)52-27(17-22(2)3)37(60)48-20-34(47)58/h8-11,22-23,26-31,36H,5-7,12-21H2,1-4H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,59)(H,50,65)(H,51,61)(H,52,64)(H,53,62)(H,54,63) |
Clave InChI |
POLOFNOUBKPDFY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)F)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)
